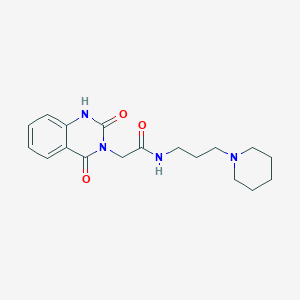
1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene is a chemical compound that belongs to the family of cyclohexylbenzene derivatives. It is commonly used in scientific research applications due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene has numerous potential applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, including liquid crystals, polymers, and pharmaceuticals. It is also used in the development of organic light-emitting diodes (OLEDs), which have potential applications in the field of optoelectronics. Additionally, it has been studied for its potential use as a lubricant and as a component in the production of surfactants.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene is not well understood. However, it is believed to interact with specific receptors in the body, including the cannabinoid receptors CB1 and CB2. It may also have an impact on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects
Studies have shown that 1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene may have several biochemical and physiological effects. It has been shown to have analgesic properties, meaning it may be effective in reducing pain. It may also have anti-inflammatory effects, which could make it a potential treatment for inflammatory conditions such as arthritis. Additionally, it has been shown to have potential neuroprotective effects, which could make it a potential treatment for neurological conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has a high degree of stability, which makes it easier to handle and store. However, there are also some limitations to its use. For example, it may be difficult to obtain pure samples of the compound, which could affect the accuracy of experimental results. Additionally, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on 1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene. One area of focus could be on its potential use as a treatment for various medical conditions, including pain, inflammation, and neurological disorders. Additionally, further research could be conducted on its potential applications in the field of optoelectronics, including the development of more efficient OLEDs. Finally, more research could be conducted on the synthesis of related compounds and their potential applications in various fields.
Synthesemethoden
The synthesis of 1-(Bromomethyl)-4-(4-butylcyclohexyl)benzene involves the reaction of 4-(4-butylcyclohexyl)benzene with bromomethyl benzene in the presence of a catalyst such as palladium or copper. The reaction occurs through a process called Friedel-Crafts alkylation, which involves the addition of an alkyl group to an aromatic ring. The resulting product is a white crystalline solid with a molecular weight of 327.43 g/mol.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(4-butylcyclohexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Br/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h7-8,11-12,14,16H,2-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONTVTHHYYEBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71623545 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)
![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)





![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)